2-(1H-pyrrol-1-ylmethyl)piperazine

Lipophilicity CNS drug discovery Fragment-based screening

2-(1H-Pyrrol-1-ylmethyl)piperazine (CAS not universally assigned; molecular formula C₉H₁₅N₃; molecular weight 165.24 g/mol) is a heterocyclic building block consisting of a piperazine ring connected to a pyrrole moiety via a single methylene (–CH₂–) linker. The compound is typically supplied at ≥95% purity and is offered by multiple research chemical vendors as a fragment for medicinal chemistry and early-stage drug discovery.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B8431996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-1-ylmethyl)piperazine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CN2C=CC=C2
InChIInChI=1S/C9H15N3/c1-2-6-12(5-1)8-9-7-10-3-4-11-9/h1-2,5-6,9-11H,3-4,7-8H2
InChIKeyRVDMOJPQIBIATK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Pyrrol-1-ylmethyl)piperazine: Core Physicochemical and Structural Profile for Procurement Screening


2-(1H-Pyrrol-1-ylmethyl)piperazine (CAS not universally assigned; molecular formula C₉H₁₅N₃; molecular weight 165.24 g/mol) is a heterocyclic building block consisting of a piperazine ring connected to a pyrrole moiety via a single methylene (–CH₂–) linker [1]. The compound is typically supplied at ≥95% purity and is offered by multiple research chemical vendors as a fragment for medicinal chemistry and early-stage drug discovery . Its computed physicochemical properties—including an XLogP3 of 0.1, one hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area (TPSA) of 20.2 Ų, and two rotatable bonds [1]—place it in a chemical space distinct from both fully saturated pyrrolidine-piperazine analogs and piperidine-based congeners.

Fragment-based screening Heterocyclic building block for medicinal chemistry and FBDD libraries
Low lipophilicity profile Favorable for CNS-targeted fragment sets with MPO compliance
Dual H-bond acceptor capacity Piperazine and pyrrole provide multi-point polar contacts
Aromatic π-stacking potential Pyrrole ring enables electron-rich aromatic interactions

Why Generic Piperazine Building Blocks Cannot Substitute 2-(1H-Pyrrol-1-ylmethyl)piperazine in Fragment-Based Discovery


Procurement decisions in fragment-based drug discovery (FBDD) and scaffold-oriented synthesis cannot rely on simple 'in-class' substitution. The 2-(1H-pyrrol-1-ylmethyl)piperazine scaffold presents a unique combination of three structural features—an aromatic pyrrole for potential π-stacking, a basic piperazine for salt-bridge or hydrogen-bond interactions, and a flexible methylene linker for optimal geometry . Replacing this with common alternatives such as 1-benzylpiperazine (increased lipophilicity), 1-(pyrrolidin-1-ylmethyl)piperazine (loss of aromaticity and altered basicity) , or 2-(pyrrol-1-ylmethyl)piperidine (removal of one hydrogen-bond acceptor) invariably reshapes the pharmacophore, alters logP, and shifts hydrogen-bonding capacity, potentially invalidating an entire SAR series.

Benzylpiperazine swap Increased lipophilicity may alter logP, CNS penetration, and off-target profiles
Saturated pyrrolidine replacement Loss of aromaticity shifts π-stacking and protonation behavior, invalidating SAR
Piperidine scaffold exchange Removal of one H-bond acceptor reduces binding interaction capacity

Quantitative Differentiation Evidence: 2-(1H-Pyrrol-1-ylmethyl)piperazine vs. Closest Analogs


Lipophilicity Control: XLogP3 Comparison with the Piperidine Analog 2-(Pyrrol-1-ylmethyl)piperidine

In CNS drug design, controlling lipophilicity is critical for avoiding off-target promiscuity. 2-(1H-Pyrrol-1-ylmethyl)piperazine exhibits a computed XLogP3 of 0.1 [1], a full log unit lower than its direct piperidine analog, 2-(pyrrol-1-ylmethyl)piperidine, which has an XLogP3 of 1.1 . This difference stems from the replacement of the piperazine ring's second nitrogen with a carbon, which eliminates a hydrogen-bond acceptor and increases overall hydrophobicity.

Lipophilicity Control
Reported
XLogP3 0.1 vs 1.1 (Δ −1.0)
Lower lipophilicity supports CNS fragment library design
10-fold difference in predicted partition coefficient
Lipophilicity CNS drug discovery Fragment-based screening

Hydrogen-Bond Acceptor Capacity: Piperazine vs. Piperidine Scaffold Differentiation

The target compound contains two hydrogen-bond acceptor (HBA) sites (the pyrrole nitrogen and the secondary piperazine nitrogen) [1], whereas the piperidine analog possesses only one HBA (the pyrrole nitrogen) . This additional HBA capability enables more versatile intermolecular interactions with biological targets, particularly those with complementary hydrogen-bond donor motifs such as kinase hinge regions or protease active sites.

H-Bond Acceptor Count
Reported
2 vs 1 (+1 HBA)
Doubled acceptor capacity expands binding interactions
Enables multi-point polar contacts without synthesis
Hydrogen bonding Scaffold selection Medicinal chemistry

Aromatic vs. Saturated Heterocycle: Impact on Molecular Recognition and Synthetic Tractability

The pyrrole ring in 2-(1H-pyrrol-1-ylmethyl)piperazine provides an electron-rich aromatic surface capable of engaging in π–π stacking and cation–π interactions with aromatic protein residues [1]. Its saturated counterpart, 1-(pyrrolidin-1-ylmethyl)piperazine (CAS 123866-44-4; molecular formula C₉H₁₉N₃; MW 169.27 g/mol) , lacks this aromatic character entirely. While both compounds share the piperazine core, the pyrrolidine analog is a tertiary amine with different basicity (predicted pKa ~8–9 vs. the pyrrole's non-basic character below pKa ~0.4 for the conjugate acid), fundamentally altering protonation states at physiological pH.

Aromatic vs Saturated
Class-level
pKa ~0.4 (pyrrole) vs ~11.3 (pyrrolidine)
Pyrrole remains unprotonated, enabling π-interactions at pH 7
Class-level pKa values; specific compound predicted
Aromatic interactions Pi-stacking Synthetic chemistry

Optimal Application Scenarios for 2-(1H-Pyrrol-1-ylmethyl)piperazine Based on Quantitative Differentiation


CNS-Targeted Fragment Library Design Requiring Low Lipophilicity

With an XLogP3 of 0.1 [1], 2-(1H-pyrrol-1-ylmethyl)piperazine is ideally suited for inclusion in CNS-focused fragment libraries where Lipinski's Rule of Five compliance and optimal CNS MPO scores demand fragments with logP < 2. Its low lipophilicity relative to the piperidine analog (XLogP3 = 1.1) reduces the risk of non-specific membrane partitioning and phospholipidosis, a key consideration for CNS safety profiling.

Scaffold Hopping from Benzylpiperazine or Phenylpiperazine Leads

In medicinal chemistry programs seeking to replace high-logP arylpiperazine motifs (e.g., 1-benzylpiperazine) with more polar, patent-differentiating heteroaryl-methylpiperazine scaffolds, the pyrrol-1-ylmethyl substituent offers a distinct aromatic contact surface without the metabolic liabilities associated with phenyl rings. The pyrrole is a recognized phenyl bioisostere, and the methylene linker provides conformational flexibility to optimize the vector of the aromatic group [1].

Synthetic Elaboration via Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring in 2-(1H-pyrrol-1-ylmethyl)piperazine is susceptible to electrophilic aromatic substitution (e.g., Vilsmeier–Haack formylation, halogenation, nitration) under mild conditions, enabling late-stage diversification that is not feasible with saturated pyrrolidine analogs [1]. This positions the compound as a versatile advanced intermediate for generating focused libraries with substituted pyrrole-piperazine architectures, a motif observed in several CNS-active clinical candidates.

Biophysical Assay Development Requiring Multi-Point Hydrogen Bonding

The presence of two hydrogen-bond acceptor sites [1] makes 2-(1H-pyrrol-1-ylmethyl)piperazine a superior choice for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) fragment screening against targets with extended polar binding pockets, such as kinases, proteases, or bromodomains, where a single acceptor (as in the piperidine analog) may be insufficient to anchor the fragment in the binding site.

Application
Selection Property
Validation Focus
CNS-targeted fragment library design
Low lipophilicity profile (XLogP3 <1)
CNS MPO compliance; off-target promiscuity reduction
Scaffold hopping from benzylpiperazine leads
Aromatic pyrrole as phenyl bioisostere
Metabolic stability and patent differentiation
Late-stage synthetic diversification
Electron-rich pyrrole for electrophilic substitution
Feasibility of Vilsmeier–Haack, halogenation
Biophysical assay development (SPR/ITC)
Dual H-bond acceptor capacity
Binding affinity for targets with extended polar pockets
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